1-Pyrrolidineacetonitrile 1-Pyrrolidineacetonitrile
Brand Name: Vulcanchem
CAS No.: 29134-29-0
VCID: VC2313108
InChI: InChI=1S/C6H10N2/c7-3-6-8-4-1-2-5-8/h1-2,4-6H2
SMILES: C1CCN(C1)CC#N
Molecular Formula: C6H10N2
Molecular Weight: 110.16 g/mol

1-Pyrrolidineacetonitrile

CAS No.: 29134-29-0

Cat. No.: VC2313108

Molecular Formula: C6H10N2

Molecular Weight: 110.16 g/mol

* For research use only. Not for human or veterinary use.

1-Pyrrolidineacetonitrile - 29134-29-0

Specification

CAS No. 29134-29-0
Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
IUPAC Name 2-pyrrolidin-1-ylacetonitrile
Standard InChI InChI=1S/C6H10N2/c7-3-6-8-4-1-2-5-8/h1-2,4-6H2
Standard InChI Key NPRYXVXVLCYBNS-UHFFFAOYSA-N
SMILES C1CCN(C1)CC#N
Canonical SMILES C1CCN(C1)CC#N

Introduction

Chemical Structure and Fundamental Properties

Molecular Structure and Identification

1-Pyrrolidineacetonitrile features a pyrrolidine ring with an acetonitrile (-CH₂CN) functional group attached to the nitrogen atom. This structure combines the heterocyclic nature of pyrrolidine with the reactive nitrile functionality, creating a compound with distinctive chemical behavior.

PropertyDescription
Molecular FormulaC₆H₁₀N₂
StructurePyrrolidine ring with acetonitrile group at N-position
Functional GroupsTertiary amine (pyrrolidine), nitrile (-CN)
Related Compounds4-hydroxy-2-oxo-1-pyrrolidineacetonitrile
PropertyValue/DescriptionReference Compound
Physical StateLikely liquid at room temperatureBased on acetonitrile properties
Partition CoefficientExpected to be between -0.34 and 0.65Acetonitrile (-0.34) , Pyridine (0.65)
BioaccumulationLow potential (log Pow likely ≤ 4)Similar to acetonitrile
Soil MobilityPotentially moderate to highComparable to acetonitrile

Related Compounds and Derivatives

Structural Analogs

The search results indicate limited direct information about 1-Pyrrolidineacetonitrile specifically, but do mention related compounds that can inform our understanding:

4-hydroxy-2-oxo-1-pyrrolidineacetonitrile

This derivative, described in patent literature (JPS63132872A), contains the core 1-pyrrolidineacetonitrile structure with additional functional groups. The patent indicates a melting point of 140-141°C for this compound . The presence of this derivative in patent literature suggests potential pharmaceutical or chemical applications.

Pyridylacetonitrile

The synthesis of this related compound is described in detail in Chinese patent CN102838531A . While structurally different (containing a pyridine ring instead of pyrrolidine), the acetonitrile functional group and synthetic approaches may provide insights relevant to 1-Pyrrolidineacetonitrile.

Component Analysis

Table 3.1: Properties of Component and Related Structures

CompoundKey PropertiesRelevance to 1-Pyrrolidineacetonitrile
Acetonitrile- Highly flammable liquid
- Log Pow: -0.34
- Not bioaccumulative
- Low soil adsorption
- Harmful if swallowed, in contact with skin, or inhaled
Contributes the nitrile functional group and may inform handling precautions
Pyridine compounds- Log Kow: 0.65
- Rapidly degradable (97% biodegradation in 28 days)
- Harmful if swallowed
Similar heterocyclic structure, though with different ring size and aromaticity
S-Mix (Pyridine + Acetonitrile)- Highly flammable
- Harmful through multiple exposure routes
- No endocrine disrupting properties
Combines properties of both component structures

Synthesis Methods and Approaches

Pyridylacetonitrile Synthesis Model

The patent CN102838531A describes a high-yield synthesis of pyridylacetonitrile that could potentially be adapted for pyrrolidine-based nitriles :

This approach demonstrates that nitrile compounds can be synthesized with high yield and purity under relatively mild conditions. The key advantage of this method is that it "can accomplish at normal temperatures and pressures, and reaction conditions is gentle, and technology is simple" .

Optimization Considerations

Based on the information provided for related compounds, several factors appear critical for successful synthesis of nitrile compounds:

  • Temperature control during initial reaction stages (maintaining below 7°C initially)

  • Appropriate solvent selection (trichloromethane for initial reactions, acetic solutions for cyanide addition)

  • Precise catalyst management (particularly for reduction steps)

  • Effective extraction and purification protocols to achieve high purity

ParameterLikely CharacteristicsBased On
BiodegradabilityPotentially biodegradablePyridine compounds show 97% degradation in 28 days
BioaccumulationLow potentialAcetonitrile has log Pow of -0.34, below the bioaccumulative threshold of 4
Soil MobilityModerate to highAcetonitrile "not expected to adsorb on soil"
PersistenceLikely not persistentRelated compounds not classified as PBT (Persistent, Bioaccumulative, Toxic)
Endocrine DisruptionLikely no significant propertiesRelated compounds show no endocrine disrupting properties
Hazard CategoryPotential ClassificationReference Compound
FlammabilityLikely flammableAcetonitrile is highly flammable
Acute ToxicityPotentially harmful if swallowed, in contact with skin, or inhaledAcetonitrile is classified as harmful through multiple routes
Environmental HazardUnknown, but likely low to moderate based on biodegradabilityAcetonitrile and pyridine compounds

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